7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768218
InChI: InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3
SMILES: CC1=CC(=CC2=C1CCN(C2)C)Br
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC13768218

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name 7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3
Standard InChI Key LXEAZSXUNFTLGE-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1CCN(C2)C)Br
Canonical SMILES CC1=CC(=CC2=C1CCN(C2)C)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline features a bromine atom at the 7-position and methyl groups at the 2- and 5-positions of the isoquinoline backbone. The InChI code (InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3) and SMILES notation (CC1=CC(=CC2=C1CCN(C2)C)Br) provide precise representations of its stereochemistry and functional group arrangement . The bromine atom introduces electrophilic reactivity, facilitating participation in cross-coupling reactions, while the methyl groups enhance lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to non-methylated analogs.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H14BrN\text{C}_{11}\text{H}_{14}\text{BrN}
Molecular Weight240.14 g/mol
IUPAC Name7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline
InChIKeyLXEAZSXUNFTLGE-UHFFFAOYSA-N
logP (Predicted)~2.7 (estimated from analogs)

Synthesis and Preparation

The synthesis of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline typically employs multi-step organic reactions, with the Pictet-Spengler cyclization being a plausible route based on methodologies for related isoquinoline derivatives. This reaction involves the condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions, followed by bromination and methylation steps. Industrial-scale synthesis may utilize continuous flow reactors to optimize yield and purity, as demonstrated for analogous brominated tetrahydroisoquinolines.

Critical Synthesis Challenges:

  • Regioselectivity: Controlling bromine substitution at the 7-position requires careful selection of catalysts and reaction conditions.

  • Steric Effects: The 2,5-dimethyl groups may hinder cyclization, necessitating elevated temperatures or high-pressure conditions.

Biological Activities and Mechanisms

While direct studies on 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline are sparse, its structural analogs exhibit diverse biological activities:

Antimicrobial Effects

Tetrahydroisoquinolines with halogen substituents show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and Pseudomonas aeruginosa (MIC: 64–128 µg/mL). The mechanism likely involves disruption of bacterial membrane integrity or inhibition of efflux pumps.

Neuroprotective Applications

Methylated tetrahydroisoquinolines like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibit monoamine oxidase (MAO-B), suggesting potential in neurodegenerative disease therapy. The 7-bromo-2,5-dimethyl derivative’s BBB penetration capacity warrants exploration in this context.

Applications in Pharmaceutical Research

7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline serves primarily as:

  • Synthetic Intermediate: For constructing complex alkaloids and kinase inhibitors.

  • Pharmacophore Scaffold: Modifications at the 7-position enable structure-activity relationship (SAR) studies targeting G-protein-coupled receptors (GPCRs).

Table 2: Comparative Pharmacological Profiles of Tetrahydroisoquinoline Derivatives

CompoundBBB PenetrationMAO-B InhibitionAnticancer Activity (IC50)
7-Bromo-2,5-dimethyl-TIQHigh (predicted)Not reportedNot tested
6-Bromo-2,8-dimethyl-TIQHighModerate12 µM (LLC cells)
1MeTIQModerateStrongN/A

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with MAO-B, EGFR, or other therapeutic targets.

  • SAR Optimization: Explore substituent effects at the 5- and 7-positions to enhance potency.

  • In Vivo Toxicology**: Assess chronic toxicity and metabolic pathways in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator